molecular formula C24H22N4O2S2 B2861210 3-benzyl-5-{[4-oxo-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 331949-05-4

3-benzyl-5-{[4-oxo-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No. B2861210
CAS RN: 331949-05-4
M. Wt: 462.59
InChI Key: YRFUVNMGRPESGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-benzyl-5-{[4-oxo-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one” is a complex organic molecule. It contains a piperidine nucleus, which is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Scientific Research Applications

Heterocyclic Compound Synthesis

Research has demonstrated the utility of thiazolidinone derivatives in the synthesis of novel heterocyclic compounds. For example, the compound 2-(2-Oxo-2-(piperidin-1-yl)ethylidene)thiazolidin-4-one has served as a key intermediate in synthesizing a range of thiazolo[3,2-a]pyridine derivatives. These compounds have shown promise in inhibiting aldose reductase, an enzyme implicated in diabetic complications, suggesting potential therapeutic applications (Areal et al., 2012). Moreover, the versatility of thiazolidinone scaffolds in generating diverse heterocyclic systems has been highlighted through the synthesis of various derivatives with potential biological activities (Wanare, 2022).

Antimicrobial Activity

The antimicrobial potential of thiazolidinone derivatives has been a subject of interest. For instance, novel thiazolidinone compounds synthesized from piperidine-containing intermediates have shown significant antibacterial activity against a range of bacterial strains. This suggests their potential as a basis for developing new antimicrobial agents, addressing the urgent need for novel therapies against resistant microbial infections (Patel et al., 2012).

Antiproliferative Effects

Studies have also explored the antiproliferative effects of thiazolidinone derivatives on cancer cells. Compounds such as methyl 3-methoxy-4-(4-oxo-3-(5-(piperazin-1-yl)pyridin-2-yl)thiazolidin-2-yl)benzoate have displayed potent activity against various leukemic cell lines. This highlights the potential of these compounds in cancer therapy, particularly in inducing cell death and inhibiting cancer cell proliferation (Kumar et al., 2014).

properties

IUPAC Name

(5Z)-3-benzyl-5-[(4-oxo-2-piperidin-1-ylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O2S2/c29-22-18(15-19-23(30)28(24(31)32-19)16-17-9-3-1-4-10-17)21(26-12-6-2-7-13-26)25-20-11-5-8-14-27(20)22/h1,3-5,8-11,14-15H,2,6-7,12-13,16H2/b19-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRFUVNMGRPESGE-CYVLTUHYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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